2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol is a complex organic compound that incorporates multiple functional groups and rings, making it of interest in various fields of chemistry and medicinal research. This compound features a pyrrole ring, a methylsulfanyl-substituted phenyl group, and an alcohol functional group, which contribute to its unique chemical properties and potential applications.
The compound can be synthesized through various chemical reactions involving readily available precursors. The synthesis and characterization of this compound have been documented in scientific literature, including its potential biological activities and applications in medicinal chemistry.
This compound can be classified as an organic heterocyclic compound due to the presence of the pyrrole ring. It is also categorized under sulfides because of the methylsulfanyl group attached to the phenyl ring. Additionally, it contains an alcohol functional group, which classifies it as an alcohol derivative.
The synthesis of 2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are optimized for higher yields and purity. For instance, reactions may be performed under reflux conditions or in solvent systems that promote solubility and reactivity of the starting materials.
The molecular structure of 2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol consists of:
The molecular formula for this compound is , with a molecular weight of approximately 249.33 g/mol. The InChI representation is InChI=1S/C13H15N2OS/c1-15-12-8-6-11(7-9(12)14)13(16)10-4-2-3-5-10/h2-8,15H,9H2,1H3
.
2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol can undergo various chemical reactions:
Each type of reaction requires specific conditions:
The mechanism of action for 2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol largely depends on its specific applications in medicinal chemistry:
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to its alcohol functional group. Its melting point and boiling point would need to be determined experimentally.
Chemical properties include:
Further studies are required to characterize these properties accurately through techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.
2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol has several potential applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4